molecular formula C28H37Cl3N2O B12005806 1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride CAS No. 6343-45-9

1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride

Cat. No.: B12005806
CAS No.: 6343-45-9
M. Wt: 524.0 g/mol
InChI Key: PYDYRUFFMRLQSL-UHFFFAOYSA-N
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Description

1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride typically involves multi-step organic reactions. The starting materials might include 7-chloro-8-methylquinoline and 4-chlorobenzaldehyde. The key steps could involve:

    Condensation reactions: to form the quinoline core.

    Substitution reactions: to introduce the chloro and methyl groups.

    Amine alkylation: to attach the diisopentylamino group.

    Hydrochloride formation: to obtain the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Quality control: to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide.

    Reduction: Reduction of the quinoline ring.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic agent for diseases such as malaria, cancer, and bacterial infections.

    Industry: Used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride would depend on its specific biological target. Generally, quinoline derivatives can:

    Inhibit enzymes: Such as topoisomerases or kinases.

    Intercalate DNA: Disrupting DNA replication and transcription.

    Modulate receptors: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Mefloquine: Another antimalarial with a related structure.

Uniqueness

1-(7-Chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl)-2-(diisopentylamino)ethan-1-ol hydrochloride is unique due to its specific substitution pattern and the presence of the diisopentylamino group, which may confer distinct biological properties and therapeutic potential.

Properties

CAS No.

6343-45-9

Molecular Formula

C28H37Cl3N2O

Molecular Weight

524.0 g/mol

IUPAC Name

2-[bis(3-methylbutyl)amino]-1-[7-chloro-2-(4-chlorophenyl)-8-methylquinolin-4-yl]ethanol;hydrochloride

InChI

InChI=1S/C28H36Cl2N2O.ClH/c1-18(2)12-14-32(15-13-19(3)4)17-27(33)24-16-26(21-6-8-22(29)9-7-21)31-28-20(5)25(30)11-10-23(24)28;/h6-11,16,18-19,27,33H,12-15,17H2,1-5H3;1H

InChI Key

PYDYRUFFMRLQSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(CN(CCC(C)C)CCC(C)C)O)C3=CC=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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